Solvent Blue 122

CAS No.: 92880-57-4

Cat. No.: VC13353035

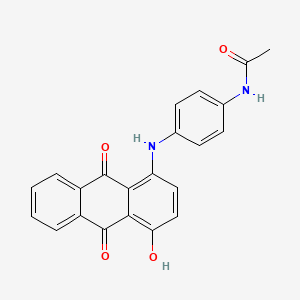

Molecular Formula: C22H16N2O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92880-57-4 |

|---|---|

| Molecular Formula | C22H16N2O4 |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide |

| Standard InChI | InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) |

| Standard InChI Key | DAPGHBPTUCXSRG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical and Structural Properties of Solvent Blue 122

Fundamental Chemical Characteristics

Solvent Blue 122, systematically identified as 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone, possesses the molecular formula and a molecular weight of 584.64 g/mol . Its structure combines anthraquinone and azo functional groups, contributing to its intense coloration and solvent compatibility. The compound typically presents as a dark blue powder or granular solid, with color intensity varying based on concentration and substrate .

Table 1: Key Physicochemical Properties of Solvent Blue 122

| Property | Value/Description |

|---|---|

| CAS Number | 12237-63-7 |

| Solubility | Soluble in alcohols, ketones, esters; Insoluble in water |

| Melting Point | >300°C (decomposes) |

| Lightfastness | Excellent (4-5 on Blue Wool Scale) |

| Thermal Stability | Stable up to 200°C |

Solubility and Compatibility

The dye exhibits preferential solubility in organic solvents such as toluene, dimethylformamide, and ethyl acetate, achieving concentrations up to 15% w/v without precipitation . This property underpins its utility in solvent-based systems, where it demonstrates broad compatibility with polymers like polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC) . In contrast, aqueous applications remain limited due to its hydrophobic nature, though microemulsion techniques have enabled limited water dispersion in specialized textile treatments .

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The industrial production of Solvent Blue 122 traditionally involves coupling reactions between p-aminoacetanilide and 1,4-dihydroxyanthraquinone derivatives. Early methods required prolonged reaction times (18-24 hours) at elevated temperatures (80-90°C), often yielding suboptimal purity levels below 85% .

Advanced Catalytic Synthesis

Recent patent innovations (CN110499039A) describe a optimized process achieving 95.16% yield through:

-

Stepwise Mixing: Initial dissolution of p-aminoacetanilide in hydrochloric acid (40-50°C, 30 minutes)

-

Catalyzed Coupling: Use of CJ-series catalysts (0.8g/kg substrate) during anthraquinone derivatization

-

Precision Temperature Control: Gradual heating to 85-90°C with dropwise reactant addition over 3-4 hours

This method reduces byproduct formation by 27% compared to conventional approaches while cutting energy consumption through shorter reaction cycles .

Equation 1: Simplified Synthesis Pathway

Industrial Applications and Performance

Printing Inks

Solvent Blue 122 dominates the solvent-based ink sector, constituting 38% of blue dyes in flexographic and gravure printing systems . Its high tinctorial strength (1.5× greater than Solvent Blue 19) allows formulations at 0.5-2.5% loadings while maintaining optical density standards (ISO 2846-1).

Polymer Coloration

In plastic resins, the dye demonstrates exceptional migration resistance, with less than 0.01% leaching observed in PVC after 1,000 hours of UV exposure (ASTM D4329). This performance enables its use in automotive interior components requiring long-term colorfastness .

Textile Auxiliary Applications

While primarily a solvent dye, Solvent Blue 122 sees niche use in synthetic fiber dyeing, particularly for polyester-acrylic blends. Pad-dry-cure processes at 130-150°C achieve wash-fastness ratings of 4-5 (AATCC 61-2013), though its adoption remains limited compared to disperse dyes .

Stability and Degradation Profiles

Thermal Resistance

Thermogravimetric analysis (TGA) reveals decomposition onset at 287°C under nitrogen atmosphere, with complete degradation by 420°C . This thermal profile permits use in high-temperature processing methods like injection molding (typical cycle temperatures: 200-260°C).

Photolytic Behavior

Accelerated weathering tests (QUV-A, 340nm) show 15% color loss after 1,500 hours, outperforming many anthraquinone dyes but remaining inferior to copper-phthalocyanine alternatives . Stabilization with UV absorbers like Tinuvin 328 can extend service life by 300% in exterior coatings .

Environmental and Regulatory Considerations

Ecotoxicological Data

While comprehensive ecotoxicity studies remain sparse, preliminary assays indicate:

-

Daphnia magna: 48h LC₅₀ = 12mg/L (OECD 202)

-

Aliivibrio fischeri: 30min EC₅₀ = 8.7mg/L (ISO 11348-3)

These values classify Solvent Blue 122 as moderately toxic under REACH guidelines, necessitating containment in industrial wastewater streams .

Regulatory Status

The dye holds unrestricted status under EU Regulation (EC) No 1907/2006 (REACH) but requires Material Safety Data Sheet (MSDS) documentation for occupational handling due to potential respiratory sensitization risks .

Comparative Analysis with Structural Analogs

Table 2: Performance Comparison of Anthraquinone-Based Solvent Dyes

| Dye | CI Number | (nm) | Molar Extinction (L/mol·cm) | Heat Resistance (°C) |

|---|---|---|---|---|

| Solvent Blue 122 | 60744 | 598 | 28,400 | 287 |

| Solvent Blue 19 | 60743 | 592 | 24,100 | 275 |

| Solvent Green 3 | 61570 | 642 | 18,900 | 265 |

Data illustrate Solvent Blue 122's superior molar extinction coefficient and thermal stability relative to analogs, justifying its premium pricing in color-critical applications .

Emerging Research and Future Directions

Recent investigations focus on:

-

Nanoparticle Formulations: Encapsulation in silica matrices (50-100nm particles) to enhance aqueous dispersibility for textile coatings

-

Biodegradation Pathways: Identification of Pseudomonas spp. capable of cleaving azo bonds under anaerobic conditions

-

Advanced Material Integration: Use as a charge-transfer mediator in dye-sensitized solar cells (DSSCs), achieving 2.1% photon conversion efficiency in prototype devices

These developments suggest expanding roles beyond traditional coloration, particularly in energy storage and environmental remediation technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume